molecular formula C16H13ClF3NO3 B4833940 N-[4-chloro-3-(trifluoromethyl)phenyl]-2,3-dimethoxybenzamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-2,3-dimethoxybenzamide

Cat. No. B4833940
M. Wt: 359.73 g/mol
InChI Key: AGABJZGIKYIBFJ-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-2,3-dimethoxybenzamide, also known as CTB, is a chemical compound that has been extensively studied for its potential therapeutic applications. CTB is a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain perception and inflammation.

Mechanism of Action

N-[4-chloro-3-(trifluoromethyl)phenyl]-2,3-dimethoxybenzamide acts as a selective antagonist of the TRPV1 channel, which is involved in pain perception and inflammation. TRPV1 channels are activated by various stimuli, including heat, acid, and capsaicin. N-[4-chloro-3-(trifluoromethyl)phenyl]-2,3-dimethoxybenzamide binds to the TRPV1 channel and prevents its activation by these stimuli, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
N-[4-chloro-3-(trifluoromethyl)phenyl]-2,3-dimethoxybenzamide has been shown to have several biochemical and physiological effects, including reducing pain and inflammation, decreasing the release of pro-inflammatory cytokines, and inducing apoptosis in cancer cells. N-[4-chloro-3-(trifluoromethyl)phenyl]-2,3-dimethoxybenzamide has also been shown to have anti-oxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[4-chloro-3-(trifluoromethyl)phenyl]-2,3-dimethoxybenzamide is its selectivity for the TRPV1 channel, which allows for more targeted and specific effects compared to non-selective compounds. However, N-[4-chloro-3-(trifluoromethyl)phenyl]-2,3-dimethoxybenzamide has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research on N-[4-chloro-3-(trifluoromethyl)phenyl]-2,3-dimethoxybenzamide, including investigating its efficacy and safety in human clinical trials, exploring its potential as a treatment for other diseases, such as cancer and neurodegenerative disorders, and developing more efficient and scalable synthesis methods for N-[4-chloro-3-(trifluoromethyl)phenyl]-2,3-dimethoxybenzamide. Additionally, further studies are needed to elucidate the precise mechanisms underlying the therapeutic effects of N-[4-chloro-3-(trifluoromethyl)phenyl]-2,3-dimethoxybenzamide and to identify potential side effects or drug interactions.

Scientific Research Applications

N-[4-chloro-3-(trifluoromethyl)phenyl]-2,3-dimethoxybenzamide has been extensively studied for its potential therapeutic applications, including pain management, inflammation, and cancer. N-[4-chloro-3-(trifluoromethyl)phenyl]-2,3-dimethoxybenzamide has been shown to be effective in reducing pain and inflammation in animal models of arthritis, neuropathic pain, and inflammatory bowel disease. N-[4-chloro-3-(trifluoromethyl)phenyl]-2,3-dimethoxybenzamide has also been investigated for its potential anti-cancer properties, as TRPV1 channels are overexpressed in several types of cancer cells.

properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2,3-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF3NO3/c1-23-13-5-3-4-10(14(13)24-2)15(22)21-9-6-7-12(17)11(8-9)16(18,19)20/h3-8H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGABJZGIKYIBFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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